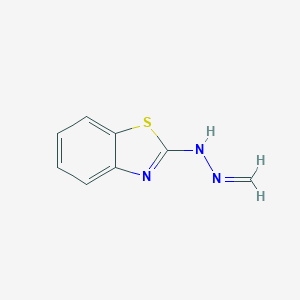

4-(5-溴-2-噻吩基)嘧啶-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and related compounds involves multi-step reactions, including cyclization, nucleophilic substitution, and bromination. A facile three-step procedure has been documented for synthesizing thieno[2,3-d]pyrimidine derivatives, highlighting the mild reaction conditions, simple purification, and good yields characteristic of these synthetic routes (Yang et al., 2014). Another approach involves the use of 1-(5-bromobenzofuran-2-yl)ethanone as a precursor to synthesize a range of heterocyclic compounds, including thieno[3,2-d]pyrimidines (Abdelhamid et al., 2016).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied through techniques such as X-ray diffraction analysis. These studies reveal that these molecules generally assume a planar conformation, which can significantly influence their chemical properties and reactivity (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo a variety of chemical reactions, including Suzuki cross-coupling and nucleophilic aromatic substitution, which are convenient methods for introducing diverse functional groups into the pyrimidine core. These reactions enable the synthesis of mono and di(thienyl) substituted pyrimidines with significant antimycobacterial activity (Verbitskiy et al., 2015).

科学研究应用

合成和结构分析

研究表明噻吩基-嘧啶衍生物在复杂有机分子的合成中很有用。例如,Yang 等人 (2014) 展示了一种相关化合物的简便合成方法,展示了温和反应条件和良好产率的优势。结构表征通过 1H NMR、MS、元素分析和单晶 X 射线衍射实现,揭示了该分子的平面构象,除了 F 原子 (Yang et al., 2014).

抗菌和抗炎应用

一些研究集中于噻吩并[2,3-d]嘧啶衍生物的抗菌和抗炎潜力。Tolba 等人 (2018) 合成了一系列这些化合物,并测试了它们作为抗菌和抗炎剂,突出了它们对细菌、真菌和炎症的显著活性 (Tolba et al., 2018).

光学性质和传感器应用

2,4,6-三(5-芳基-2-噻吩基)嘧啶的光学性质已得到系统研究,揭示了由末端芳基团的给电子效应控制的不同吸收和发射波长。Muraoka 等人 (2016) 发现一种衍生物表现出强烈的溶剂致变色性质和质子敏感性,使其成为用作极性或质子传感器的候选者 (Muraoka et al., 2016).

抗癌活性

对新型噻吩并[2,3-d]嘧啶衍生物的研究也探索了它们的潜在抗癌活性。Aly 等人 (2018) 描述了各种衍生物的合成及其对人上皮结直肠腺癌细胞 (Caco2) 的体外抗癌活性,一些化合物显示出有希望的结果 (Aly et al., 2018).

液晶材料

新型噻吩基-嘧啶化合物已被合成并表征,用于液晶材料,表现出多种相,包括近晶相和六方晶相,这归因于它们独特的分子结构和液晶核内氢键的可能性 (Wilson et al., 2001).

安全和危害

属性

IUPAC Name |

6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMUHWHSOGWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363138 |

Source

|

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

CAS RN |

175202-82-1 |

Source

|

| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)